[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol
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Overview
Description
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol is an organic compound with a unique structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol typically involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of a chiral catalyst such as 9-epiquininurea . This method allows for high yield and high stereoselectivity at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of [(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol: This compound shares a similar structural motif but has different functional groups and applications.
Quinidine: Another compound with a similar dioxolane ring structure but different pharmacological properties.
Uniqueness
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
57626-73-0 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-5-6(4-8)10-7(2,3)9-5/h5-6,8H,4H2,1-3H3/t5-,6+/m1/s1 |
InChI Key |
VWUQFWPEGNZUQV-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)CO |
Canonical SMILES |
CC1C(OC(O1)(C)C)CO |
Origin of Product |
United States |
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